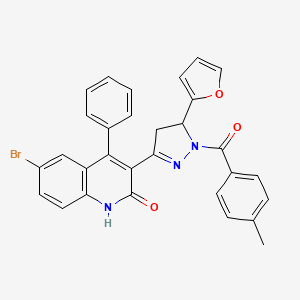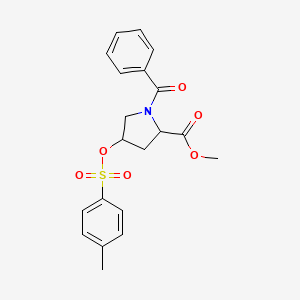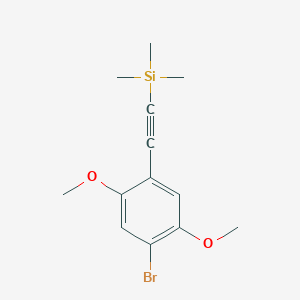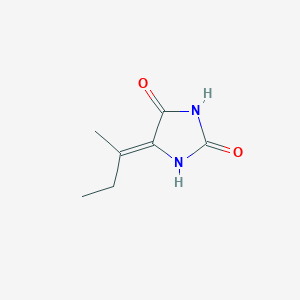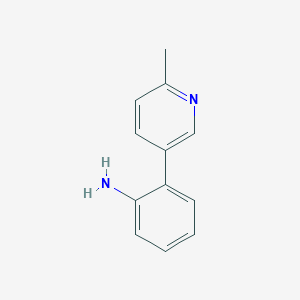
2-(6-Methyl-3-pyridinyl)benzenamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(6-Methyl-3-pyridinyl)benzenamine is an organic compound with the molecular formula C12H12N2 It is a derivative of benzenamine, where the amino group is substituted at the second position of a benzene ring, which is further attached to a 6-methyl-3-pyridinyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Methyl-3-pyridinyl)benzenamine can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction. This reaction typically uses a boron reagent and a halogenated precursor under palladium catalysis. The reaction conditions are generally mild and can be conducted at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production of this compound often involves large-scale Suzuki–Miyaura coupling reactions. The process is optimized for high yield and purity, using advanced catalytic systems and continuous flow reactors to ensure consistent production .
化学反应分析
Types of Reactions
2-(6-Methyl-3-pyridinyl)benzenamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo electrophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically use reagents like halogens and nitrating agents under acidic conditions.
Major Products Formed
The major products formed from these reactions include nitro derivatives, reduced amines, and various substituted pyridine compounds .
科学研究应用
2-(6-Methyl-3-pyridinyl)benzenamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 2-(6-Methyl-3-pyridinyl)benzenamine involves its interaction with specific molecular targets. It can bind to enzymes and receptors, altering their activity and leading to various biological effects. The pathways involved include inhibition of enzyme activity and modulation of receptor signaling .
相似化合物的比较
Similar Compounds
3-Methylbenzenamine: Similar to 2-(6-Methyl-3-pyridinyl)benzenamine but lacks the pyridine ring.
2-Aminopyridine: Contains the pyridine ring but lacks the benzene ring.
Uniqueness
This compound is unique due to the presence of both a benzene and a pyridine ring, which imparts distinct chemical and biological properties.
属性
分子式 |
C12H12N2 |
|---|---|
分子量 |
184.24 g/mol |
IUPAC 名称 |
2-(6-methylpyridin-3-yl)aniline |
InChI |
InChI=1S/C12H12N2/c1-9-6-7-10(8-14-9)11-4-2-3-5-12(11)13/h2-8H,13H2,1H3 |
InChI 键 |
VUKWIUJELJJBNL-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC=C(C=C1)C2=CC=CC=C2N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



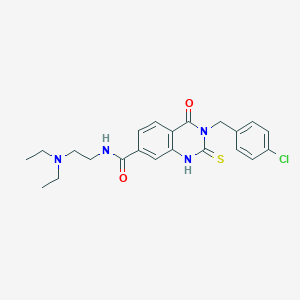
![3-benzyl-1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)benzo[4,5]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14116907.png)
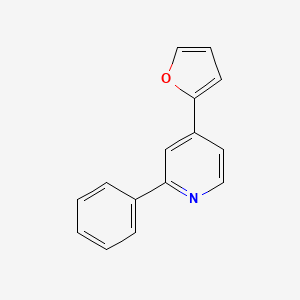
![Benzoic acid, 4-[[(trifluoromethyl)sulfonyl]oxy]-, ethyl ester](/img/structure/B14116927.png)
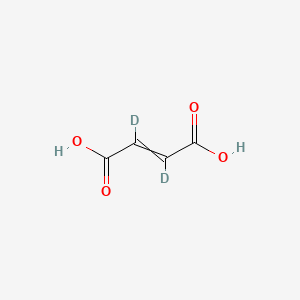
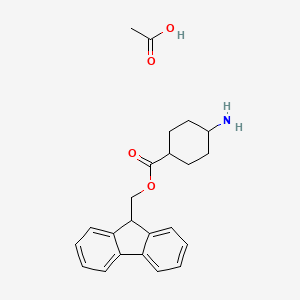

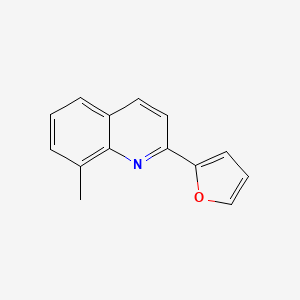
![1,3-Bis[4-(trifluoromethyl)phenyl]-7-tert-butylpyrene](/img/structure/B14116951.png)
